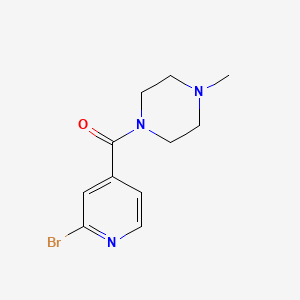

(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone

Description

(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a 4-methylpiperazine moiety linked via a ketone bridge. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-methylpiperazine group contributes to solubility and receptor-binding properties in bioactive molecules .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHUAWACUXFMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 2-bromopyridine with 4-methylpiperazine in the presence of a suitable coupling agent. One common method involves the use of thionyl chloride (SOCl2) to activate the carboxylic acid group of 2-bromopyridine, followed by reaction with 4-methylpiperazine to form the desired product . The reaction is usually carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

(2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent with anti-inflammatory and analgesic properties.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a chemical probe.

Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways . The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like myeloperoxidase, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

a) (4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone ()

- Key Differences : Replaces the pyridine ring with a thiophene ring and substitutes the 4-methylpiperazine with a 2-pyrimidinyl-piperazine.

- Impact: The thiophene ring introduces distinct electronic properties (lower aromaticity vs. pyridine), altering reactivity in cross-coupling reactions.

b) Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate ()

- Key Differences : Features an oxazolo[4,5-b]pyridine core and a benzyl-piperidine substituent instead of a bromopyridine-piperazine system.

- The benzyl-piperidine group may improve blood-brain barrier penetration compared to 4-methylpiperazine .

c) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

- Key Differences : Substitutes bromopyridine with thiophene and incorporates a 4-(trifluoromethyl)phenyl group on piperazine.

- Impact :

- The trifluoromethyl group acts as a bioisostere, enhancing metabolic stability and lipophilicity.

- Thiophene’s lower electron-withdrawing character reduces electrophilicity compared to bromopyridine .

Biological Activity

The compound (2-Bromopyridin-4-YL)(4-methylpiperazin-1-YL)methanone , also known by its CAS number 909712-01-2, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, patents, and scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a brominated pyridine ring and a piperazine moiety, which are significant in drug design for their interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 272.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study published in Molecules demonstrated that compounds containing piperazine derivatives can inhibit cell growth by targeting specific kinases involved in cancer progression . The compound's structure suggests it may interact with such targets effectively.

Kinase Inhibition

The compound has been identified as a potential inhibitor of Abelson-family tyrosine kinases, which are implicated in several cancers, including leukemia. A patent application highlights its use in compositions aimed at treating conditions like Parkinson's disease through kinase inhibition . This suggests a dual role in both neuroprotection and cancer therapy.

Neuroprotective Properties

Studies have also indicated that similar compounds can exhibit neuroprotective effects. The mechanism often involves the modulation of neuroinflammatory pathways and the protection of neuronal cells from apoptosis .

Case Study 1: Cancer Cell Lines

In vitro studies conducted on various cancer cell lines (e.g., HCT116 colon cancer cells) revealed that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined to be within the low micromolar range, indicating potent activity against these cells.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of related compounds showed that they could mitigate oxidative stress-induced neuronal damage. These findings suggest that this compound may also possess beneficial properties for neurological disorders.

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that its biological activity stems from its ability to bind to target proteins involved in cell signaling pathways. The piperazine ring is known for enhancing bioavailability and facilitating interactions with receptors and enzymes crucial for therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.